1-Bromo-4-(2,2-dimethoxyethoxy)benzene

Description

Contextual Significance of Halogenated Aryl Ethers in Contemporary Chemical Research

Halogenated aryl ethers are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and an ether group. wikipedia.orgnih.gov These structures are of significant interest in contemporary chemical research due to their wide-ranging applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.comunion.edu The presence of a halogen atom (F, Cl, Br, I) on the aromatic ring provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. innospk.comunion.edu

The ether linkage, on the other hand, imparts specific electronic properties and can be a key structural motif in many biologically active molecules. francis-press.com The Ullmann condensation, first reported in 1905, was an early method for synthesizing aryl ethers by coupling aryl halides with phenols using stoichiometric copper. union.edu Modern methods have since been developed using catalytic amounts of copper or palladium, expanding the scope and efficiency of aryl ether synthesis. union.edu The stability of the aryl ether bond, combined with the reactivity of the aryl halide, makes these compounds robust and versatile platforms for molecular elaboration. francis-press.com Furthermore, the incorporation of halogens and ether functionalities can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, which is a critical consideration in drug design. innospk.com

Structural Classification and Unique Reactivity Features of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene

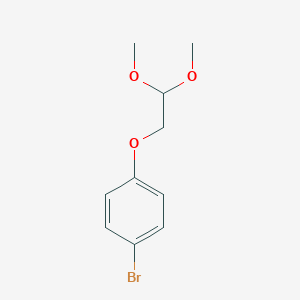

This compound is classified as a para-substituted halogenated aryl ether. Its structure consists of a central benzene ring with a bromine atom and a (2,2-dimethoxyethoxy) group positioned at opposite ends (positions 1 and 4).

The key reactivity features of this molecule are dictated by the interplay of its constituent parts:

The Bromobenzene Moiety : The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its presence enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-1 position. The bromine atom exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (relative to the bromine). libretexts.org

The Alkoxy Group : The ether group at the C-4 position is an activating group for electrophilic aromatic substitution. It donates electron density to the ring via resonance, more than offsetting its inductive withdrawal. This effect strongly directs incoming electrophiles to the ortho positions relative to the ether (positions 3 and 5). libretexts.org

The Acetal-Protected Aldehyde : The most unique feature is the (2,2-dimethoxyethoxy) group. This is not a simple ether; it contains a dimethoxy acetal (B89532) functional group. Acetals are stable under neutral or basic conditions but are readily hydrolyzed under acidic conditions to reveal a carbonyl group. In this molecule, the dimethoxyethoxy group serves as a protected form of a formyl group (-CHO), or an aldehyde. This masking strategy allows the highly reactive aryl bromide to undergo various transformations without interference from a reactive aldehyde. Once the desired modifications are made via the bromo-group, the acetal can be deprotected to unmask the aldehyde for subsequent synthetic steps, such as cyclization or condensation reactions. nih.govjocpr.com

| Property | This compound | 1-Bromo-4-methoxybenzene nist.gov | 1-Bromo-4-ethoxybenzene chemsynthesis.comnist.gov |

|---|---|---|---|

| CAS Number | 13997-66-7 | 104-92-7 | 588-96-5 |

| Molecular Formula | C10H13BrO3 | C7H7BrO | C8H9BrO |

| Molecular Weight | 261.11 g/mol | 187.03 g/mol | 201.06 g/mol |

Overview of Research Trajectories and Synthetic Utility of the Compound

The primary synthetic utility of this compound lies in its role as a bifunctional building block for the synthesis of complex heterocyclic compounds, particularly substituted benzofurans. nih.govjocpr.com Benzofurans are core structures in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.gov

The research trajectory for this compound typically involves a two-stage synthetic strategy:

Functionalization via the Aryl Bromide : The C-Br bond is exploited first. It readily participates in palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes. This step attaches a side chain to the benzene ring, which is essential for the subsequent formation of the furan (B31954) ring.

Deprotection and Intramolecular Cyclization : Following the coupling reaction, the acetal group is hydrolyzed using acid. This crucial step reveals the aldehyde functionality ortho to the newly introduced side chain. The resulting intermediate, a 2-alkynyl-4-hydroxybenzaldehyde derivative (after ether cleavage), is then perfectly poised for intramolecular cyclization to form the benzofuran (B130515) ring system. nih.govorganic-chemistry.org Various methods, including those mediated by acids or transition metals, can achieve this ring closure. nih.govjocpr.comorganic-chemistry.org

This modular approach allows for the synthesis of a diverse library of 2-substituted benzofurans by simply varying the alkyne coupling partner in the first step. researchgate.net This strategic use of a protected aldehyde on a reactive aryl halide scaffold highlights its importance in modern synthetic methodologies aimed at creating complex and medicinally relevant molecules. oregonstate.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIGTAGGJARPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564996 | |

| Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129969-69-3 | |

| Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 2,2 Dimethoxyethoxy Benzene

Precursor Identification and Retrosynthetic Analysis

A logical approach to synthesizing 1-Bromo-4-(2,2-dimethoxyethoxy)benzene begins with a retrosynthetic analysis, which involves deconstructing the molecule to identify potential starting materials. The most apparent disconnection is at the ether oxygen, suggesting a convergent synthesis from two key fragments.

Derivation from 4-Bromophenol and Related Phenolic Precursors

The retrosynthetic disconnection of the ether bond in this compound points to 4-bromophenol as the aryl precursor. In this scenario, the phenolic oxygen acts as a nucleophile after deprotonation. This strategy is advantageous as 4-bromophenol is a readily available and relatively inexpensive starting material. The aromatic bromine is stable under the basic conditions typically required for etherification, making this a robust and common starting point for the synthesis.

Synthesis of the 2,2-Dimethoxyethoxy Moiety and its Halogenated Variants

The complementary fragment required for the synthesis is an electrophile that can introduce the 2,2-dimethoxyethoxy group. The most common and effective reagent for this purpose is 2-bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal (B89532). scbt.com This compound serves as a key synthetic intermediate, providing the necessary carbon skeleton and a reactive site for nucleophilic substitution.

The synthesis of 2-bromo-1,1-dimethoxyethane can be achieved through several established routes. A primary method involves the direct bromination of acetaldehyde dimethyl acetal. An alternative approach is the bromination of acetaldehyde, often catalyzed by cupric bromide (CuBr₂), to yield 2-bromoacetaldehyde. This intermediate is then condensed with methanol to form the desired 2-bromo-1,1-dimethoxyethane.

Classical and Modern Synthetic Routes

The identified precursors can be combined through several established synthetic protocols, with etherification reactions being the most direct method.

Etherification Reactions: Williamson Ether Synthesis and Alternatives

The Williamson ether synthesis is the most prominent and widely used method for preparing this compound. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. byjus.comwikipedia.org In this specific synthesis, 4-bromophenol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide, to form the corresponding sodium or potassium 4-bromophenoxide. libretexts.org This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-dimethoxyethane and displacing the bromide leaving group to form the target ether. wikipedia.orgyoutube.com

The reaction is typically conducted in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism. byjus.com Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org

| Parameter | Condition | Purpose |

| Nucleophile | 4-Bromophenoxide (from 4-Bromophenol) | Provides the aryl portion of the molecule. |

| Electrophile | 2-Bromo-1,1-dimethoxyethane | Provides the (2,2-dimethoxyethoxy) moiety. |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonates the phenol (B47542) to form the reactive phenoxide. |

| Solvent | Acetonitrile, DMF | Polar aprotic solvent to facilitate SN2 reaction. |

| Temperature | 50 - 100 °C | Provides energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 1 - 8 hours | Duration to allow for completion of the reaction. |

A variation of the Williamson synthesis employs silver oxide (Ag₂O) instead of a strong base. This method offers milder reaction conditions and is particularly useful for sensitive substrates, as it does not require the pre-formation of the alkoxide. libretexts.org

Direct Aromatic Bromination and Functional Group Interconversion Strategies

An alternative retrosynthetic approach involves forming the carbon-bromine bond after the ether linkage has been established. This strategy would start with a non-brominated precursor, such as (2,2-dimethoxyethoxy)benzene, which would then undergo electrophilic aromatic substitution. The (2,2-dimethoxyethoxy) group is an ortho, para-director due to the activating nature of the ether oxygen. Therefore, direct bromination of (2,2-dimethoxyethoxy)benzene would be expected to yield a mixture of ortho and para isomers, with the para product, this compound, being a major component.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental friendliness. While the classical Williamson ether synthesis is robust, catalytic approaches can offer significant advantages.

Phase-transfer catalysis is often employed in industrial syntheses for Williamson-type reactions. This technique facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide by using a catalyst that can transport the nucleophile across the phase boundary.

Furthermore, copper- and palladium-catalyzed cross-coupling reactions represent a powerful alternative for the formation of aryl ethers. organic-chemistry.org For instance, copper-catalyzed Ullmann-type reactions can couple aryl halides with alcohols. organic-chemistry.org In the context of synthesizing the target molecule, this could involve the coupling of 1,4-dibromobenzene with 2,2-dimethoxyethanol, although selectivity could be an issue. Palladium-catalyzed Buchwald-Hartwig amination chemistry has also been extended to etherification, providing a versatile method for coupling aryl halides or triflates with alcohols. organic-chemistry.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance than the classical Williamson synthesis.

A catalytic Williamson ether synthesis (CWES) has also been developed, which operates at high temperatures (>300 °C) and allows for the use of weaker alkylating agents like alcohols, avoiding the need for halogenated precursors and reducing salt waste. acs.orgresearchgate.netcapes.gov.br While this specific application to this compound is not explicitly detailed, the principles could be adapted.

Phase-Transfer Catalysis in Ether Formation

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing ethers from reactants located in immiscible phases, typically a solid-liquid or liquid-liquid system. bcrec.id In the context of this compound synthesis, this methodology, a variation of the Williamson ether synthesis, would involve the reaction of 4-bromophenol with 2-bromo-1,1-dimethoxyethane.

The core principle of PTC involves a catalyst, often a quaternary ammonium or phosphonium salt, which facilitates the transfer of one reactant (typically the anion) from one phase to another where the reaction occurs. crdeepjournal.org For this specific synthesis, the 4-bromophenoxide anion, generated by a base like potassium hydroxide in an aqueous or solid phase, is transported by the PTC into an organic phase containing 2-bromo-1,1-dimethoxyethane. This circumvents the low solubility of the salt in the organic solvent, allowing the nucleophilic substitution to proceed efficiently. The use of multi-site phase-transfer catalysts (MPTC) has been shown to enhance reaction rates in similar etherification reactions. bcrec.id The reaction rate is typically pseudo-first-order and can be significantly influenced by the concentration of the catalyst, the amount of base, stirring speed, and temperature. bcrec.id

| Parameter | Effect on Reaction Rate | Typical Condition |

|---|---|---|

| PTC Concentration | Increases rate with higher concentration | Catalytic amounts (e.g., 1-5 mol%) |

| Base | Solid KOH or concentrated aqueous solution | Excess relative to phenol |

| Solvent System | Biphasic (e.g., Toluene/Water) | - |

| Temperature | Increases rate with higher temperature | Typically 50-100 °C |

Metal-Catalyzed Arylation Strategies and Cross-Coupling Preparations

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, including the C-O bond in aryl ethers. Palladium- and copper-based systems are most prominent in these transformations.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical method for preparing diaryl ethers and could be adapted for this synthesis. The reaction would involve coupling 4-bromophenol with an activated halo-reagent or, more relevantly, coupling 1,4-dibromobenzene with 2,2-dimethoxyethanol in the presence of a copper catalyst and a base. Traditional Ullmann reactions often required harsh conditions, but modern ligand-accelerated protocols have enabled these couplings to proceed at lower temperatures with improved substrate scope.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A more contemporary and versatile approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This method couples an aryl halide or triflate with an alcohol. For the synthesis of this compound, the reaction would couple 1,4-dibromobenzene with 2,2-dimethoxyethanol. The catalytic system typically consists of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos) in the presence of a base such as Cs₂CO₃ or K₃PO₄. nih.govacs.org These reactions are known for their high functional group tolerance and generally provide high yields under relatively mild conditions. nih.gov

| Reaction Type | Catalyst System | Typical Reactants | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Cu(I) or Cu(II) salt, often with a ligand (e.g., phenanthroline) | Aryl Halide + Alcohol/Phenol | Cost-effective metal catalyst |

| Buchwald-Hartwig Coupling | Pd precatalyst + phosphine ligand (e.g., XPhos, RuPhos) | Aryl Halide/Triflate + Alcohol | High yields, broad substrate scope, mild conditions nih.gov |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂) + ligand | Aryl Boronic Acid + Aryl Halide | Not directly for ether synthesis, but for C-C bond formation nih.govchegg.com |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is crucial for maximizing yield, minimizing costs, and ensuring the sustainability of a chemical process.

Solvent Effects and Temperature Control in High-Yield Syntheses

The choice of solvent and the precise control of temperature are critical variables in the synthesis of aryl ethers. In metal-catalyzed reactions, solvents not only dissolve reactants but also influence catalyst solubility, stability, and activity. Aprotic polar solvents like dioxane, toluene, and DMF are commonly employed. researchgate.netacs.org For instance, in some palladium-catalyzed arylations, 1,2-dimethoxyethane (DME) has been observed to decompose and participate in the catalytic cycle, highlighting the active role a solvent can play. acs.orgscilit.com

Temperature control is essential for balancing reaction rate and selectivity. While higher temperatures generally increase reaction rates, they can also promote side reactions and catalyst decomposition. Optimized conditions for silver(I)-promoted oxidative coupling reactions, for example, showed that reducing reaction time from 20 to 4 hours could be achieved without a significant drop in conversion or selectivity by carefully selecting the solvent and oxidant stoichiometry. scielo.br For many palladium-catalyzed couplings, temperatures in the range of 80-120 °C provide a good balance for achieving high yields.

Minimization of Byproduct Formation and Selectivity Enhancement

In the synthesis of a monosubstituted diether precursor like this compound from 1,4-dibromobenzene, selectivity is a primary challenge. The primary byproduct is often the disubstituted product, 4,4'-bis(2,2-dimethoxyethoxy)-1,1'-biphenyl, formed from the reaction of the desired product with a second molecule of the alcohol. Another common side reaction is hydrodehalogenation, where the aryl halide is reduced, yielding bromobenzene.

Strategies to enhance selectivity include:

Stoichiometric Control: Using a stoichiometric excess of the aryl dihalide (1,4-dibromobenzene) relative to the alcohol (2,2-dimethoxyethanol) can favor the formation of the monosubstituted product.

Catalyst and Ligand Selection: The choice of ligand in palladium-catalyzed reactions is paramount. Bulky, electron-rich phosphine ligands can modulate the reactivity of the catalytic species to favor the desired coupling and suppress side reactions.

Controlled Reaction Time: Monitoring the reaction progress and stopping it once the maximum concentration of the desired mono-ether is reached can prevent the formation of the di-ether byproduct.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and potential for automation and scalability. nih.govresearchgate.net

The synthesis of this compound could be adapted to a continuous flow process. For instance, a metal-catalyzed cross-coupling reaction could be performed by pumping streams of the aryl halide, alcohol, base, and catalyst solution through a heated packed-bed reactor or microreactor. nih.gov This setup allows for precise control over reaction temperature, pressure, and residence time, which can be fine-tuned to maximize the yield of the desired product and minimize byproduct formation. Flow chemistry is particularly advantageous for managing exothermic reactions or when dealing with unstable intermediates, making it a powerful tool for process optimization and large-scale production. nih.govresearchgate.net

Emerging Electrochemical and Photochemical Protocols

The synthesis of halogenated aromatic compounds has been significantly advanced by the advent of electrochemical and photochemical methodologies. These approaches offer milder reaction conditions, greater selectivity, and a reduced environmental footprint compared to traditional bromination techniques. For the specific synthesis of this compound, while direct electrochemical or photochemical routes are not extensively documented, protocols established for the bromination of structurally similar phenols can be adapted. These emerging techniques primarily focus on the targeted bromination of the precursor, 4-(2,2-dimethoxyethoxy)phenol.

Photochemical Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for the bromination of phenols. nih.govbeilstein-journals.org This technique utilizes a photocatalyst, such as Tris(2,2'-bipyridyl)dichlororuthenium(II) ([Ru(bpy)₃]Cl₂), which becomes excited upon absorption of visible light. nih.govresearchgate.net The excited photocatalyst can then engage in single-electron transfer processes, leading to the in situ generation of a bromine source. nih.govbeilstein-journals.org

A plausible photochemical synthesis of this compound would involve the reaction of 4-(2,2-dimethoxyethoxy)phenol with a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS) in the presence of a photocatalyst and a light source. nih.govnih.gov The reaction is typically carried out in an organic solvent such as acetonitrile under mild conditions. nih.gov The photocatalyst, upon irradiation, initiates a radical chain reaction that results in the selective bromination of the aromatic ring. researchgate.net The regioselectivity of the bromination on the phenol ring is directed by the activating hydroxyl group, favoring substitution at the ortho and para positions. Given that the para position is already substituted in the precursor, bromination is anticipated to occur at the ortho position.

The general procedure involves dissolving the phenol precursor, the bromine source, and the photocatalyst in a suitable solvent, followed by irradiation with visible light (e.g., blue LEDs) until the starting material is consumed. nih.gov The mild nature of this method allows for the tolerance of various functional groups, making it a versatile option for the synthesis of substituted bromophenols. nih.gov

Electrochemical Synthesis

Electrochemical methods provide an alternative avenue for the bromination of phenols, offering high efficiency and selectivity without the need for harsh chemical oxidants. nih.gov In an electrochemical synthesis, an electric current is used to drive the oxidation of bromide ions to bromine in situ. nih.gov This approach allows for precise control over the reaction rate and the amount of brominating agent generated.

For the synthesis of this compound, the precursor 4-(2,2-dimethoxyethoxy)phenol would be subjected to electrolysis in the presence of a bromide salt, such as sodium bromide (NaBr) or tetrabutylammonium bromide (Bu₄NBr), which serves as both the electrolyte and the bromine source. nih.gov The reaction is typically conducted in a divided or undivided electrochemical cell with inert electrodes, such as platinum or graphite. nih.govmdpi.com

The mechanism involves the anodic oxidation of bromide ions to generate bromine, which then reacts with the phenol precursor via electrophilic aromatic substitution. nih.gov The selectivity of the bromination can be influenced by the reaction conditions, including the solvent, electrolyte, and electrode material. nih.gov Research on the electrochemical bromination of electron-rich arenes has demonstrated that high regioselectivity can be achieved. nih.gov

Chemical Transformations and Mechanistic Investigations of 1 Bromo 4 2,2 Dimethoxyethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of 1-bromo-4-(2,2-dimethoxyethoxy)benzene, the 2,2-dimethoxyethoxy group is not a strong electron-withdrawing group. Therefore, direct nucleophilic aromatic substitution on this compound is generally unfavorable under standard SNAr conditions. The reaction pathway typically requires significant activation of the aromatic ring or the use of very strong nucleophiles under harsh conditions. libretexts.org The mechanism proceeds via a two-step process: attack of the nucleophile to form a carbanionic intermediate, followed by the loss of the bromide leaving group to restore aromaticity. libretexts.org The first step, the formation of the Meisenheimer complex, is usually the rate-determining step. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. wikipedia.orgnih.gov The aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org

A typical Suzuki-Miyaura coupling reaction involving an aryl bromide is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Biaryl |

This table represents a general scheme for the Suzuki-Miyaura reaction.

Stille Coupling:

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org A wide variety of organic groups can be transferred from the organostannane, including aryl, vinyl, and allyl groups. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. researchgate.net The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides:

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Conditions |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or phosphate (B84403) base | Anhydrous solvent, heating |

| Stille | Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Often no base required | Anhydrous solvent, heating |

| Sonogashira | Terminal alkyne | Pd(0) complex and Cu(I) salt | Amine base (e.g., Et₃N) | Anhydrous, anaerobic conditions |

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Compounds)

The aryl bromide can be converted into highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles for forming new carbon-carbon bonds.

Grignard Reagents:

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edumnstate.eduadichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The resulting organomagnesium halide (R-MgX) is highly reactive and functions as a strong base and nucleophile. mnstate.edu The formation of a Grignard reagent from an aryl bromide requires anhydrous conditions to prevent the reagent from reacting with water. wisc.edu

The general reaction for the formation of a Grignard reagent is as follows:

Ar-Br + Mg -> Ar-MgBr (in anhydrous ether)

Organolithium Compounds:

Organolithium reagents can be prepared from aryl halides through reaction with an alkyllithium reagent (e.g., n-butyllithium) via a halogen-metal exchange reaction, or by direct reaction with lithium metal. These reagents are even more reactive and basic than their Grignard counterparts. The formation and use of organolithium compounds require strictly anhydrous and inert atmosphere conditions.

Reactivity of the 2,2-Dimethoxyethoxy Acetal (B89532) Group

The 2,2-dimethoxyethoxy group serves as a protecting group for a benzaldehyde (B42025) functionality. Its reactivity is primarily centered around its deprotection to reveal the aldehyde.

Acid-Catalyzed Hydrolysis and Acetal Deprotection Reactions

Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions. organic-chemistry.org The deprotection of the 2,2-dimethoxyethoxy acetal to unveil the corresponding aldehyde is a crucial step in synthetic sequences where the aldehyde needs to be masked during other chemical transformations. This hydrolysis is typically achieved by treatment with aqueous acid.

The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and two equivalents of methanol.

| Starting Material | Reagents | Product |

| This compound | H₃O⁺ | 4-Bromobenzaldehyde |

This table illustrates the deprotection of the acetal group.

Intramolecular Cyclization and Rearrangement Pathways

While less common, under specific conditions, the acetal group or the deprotected aldehyde can participate in intramolecular reactions. For instance, if a suitable nucleophile is introduced elsewhere in the molecule, intramolecular cyclization could be induced. Research has shown that bromoacetyl groups can undergo intramolecular cyclization. nih.gov While there are no specific examples found for this compound in the searched literature, the potential for such reactions exists depending on the reaction conditions and the presence of other functional groups.

Reactions with Carbon- and Heteroatom-Nucleophiles

The presence of the bromine atom on the aromatic ring of this compound allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of more complex molecules.

One of the most significant transformations in this category is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is widely used to form biaryl structures. For a substrate like this compound, the reaction would proceed by coupling with a suitable arylboronic acid to yield a substituted biphenyl (B1667301) derivative. The general conditions for such a reaction often involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand to stabilize the catalyst, and a base such as potassium carbonate or cesium carbonate. wikipedia.org The reaction is typically carried out in a solvent mixture, which can include toluene, dioxane, and water. The yields of Suzuki-Miyaura couplings are generally high, often exceeding 80-90% for substrates with similar electronic and steric properties. researchgate.netnih.gov

Another key reaction is the Buchwald-Hartwig amination , a versatile method for the formation of carbon-nitrogen bonds. researchgate.netresearchgate.net This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS). researchgate.netnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphines often being employed to promote the reaction. researchgate.net For this compound, this reaction provides a direct route to various N-aryl compounds, which are important in medicinal chemistry and materials science. The reaction conditions are generally mild, and a broad range of amines can be used as coupling partners. researchgate.net

The following table summarizes typical conditions for these cross-coupling reactions with related substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 85-95 | researchgate.net |

Electrophilic Aromatic Substitution on the Brominated Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the alkoxy group (-OR) and deactivated by the bromine atom (-Br). The alkoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organic-chemistry.org The bromine atom, on the other hand, is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the resonance stabilization it can provide to the cationic intermediate (arenium ion). youtube.com

In the case of this compound, the two substituents are para to each other. The directing effects of both groups will therefore reinforce each other, directing incoming electrophiles to the positions ortho to the activating alkoxy group. This means that electrophilic substitution will predominantly occur at the C2 and C6 positions of the benzene ring. The strong activating effect of the alkoxy group is expected to overcome the deactivating effect of the bromine, making the ring more reactive than benzene itself towards electrophilic attack.

Nitration, Sulfonation, and Halogenation Reactions

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov For this compound, the nitration is expected to yield primarily 1-bromo-4-(2,2-dimethoxyethoxy)-2-nitrobenzene. The reaction conditions would need to be carefully controlled to avoid dinitration or side reactions due to the activated nature of the ring.

Sulfonation is another important electrophilic aromatic substitution reaction, which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). nih.gov Similar to nitration, the sulfonation of this compound would be expected to occur at the position ortho to the alkoxy group, yielding 2-bromo-5-(2,2-dimethoxyethoxy)benzenesulfonic acid. The sulfonation reaction is reversible, which can be a useful feature in organic synthesis. wikipedia.org

Halogenation , such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). nih.gov For this compound, further halogenation would also be directed to the positions ortho to the strongly activating alkoxy group. For example, bromination would be expected to produce 1,2-dibromo-4-(2,2-dimethoxyethoxy)benzene.

The predicted major products for these electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-(2,2-dimethoxyethoxy)-2-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Bromo-5-(2,2-dimethoxyethoxy)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-(2,2-dimethoxyethoxy)benzene |

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Rate Law Determination

The kinetics of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are complex and can be influenced by various factors including the nature of the catalyst, ligand, base, and substrate. nih.gov For the Buchwald-Hartwig amination of aryl bromides, kinetic studies have often revealed a positive order dependence on the concentration of the aryl bromide and the amine, and a zero-order dependence on the base under many conditions. arkat-usa.org However, the rate-determining step can vary depending on the specific reaction conditions and the substrates involved. nih.gov For example, in some systems, the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-limiting step, while in others, the reductive elimination of the product from the palladium(II) intermediate is rate-determining.

In the case of electrophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. nih.gov The rate of reaction is influenced by the electron density of the aromatic ring; hence, activating groups like the alkoxy group in this compound will increase the reaction rate compared to unsubstituted benzene.

Identification and Characterization of Reaction Intermediates

The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions involve several palladium-containing intermediates. In the Suzuki-Miyaura coupling, key intermediates include the palladium(0) species, the oxidative addition product (an arylpalladium(II) halide), a transmetalation intermediate where the organic group from the boronic acid is transferred to the palladium, and finally the palladium(II) complex from which the product reductively eliminates.

In the Buchwald-Hartwig amination, the catalytic cycle also begins with the oxidative addition of the aryl bromide to a palladium(0) complex. researchgate.net This is followed by the coordination of the amine and deprotonation by the base to form a palladium amido complex. The final step is the reductive elimination of the C-N bond to give the arylamine product and regenerate the palladium(0) catalyst. researchgate.net The characterization of these intermediates is often challenging due to their transient nature but can be achieved using techniques such as NMR spectroscopy and mass spectrometry under specialized conditions.

For electrophilic aromatic substitution, the key reaction intermediate is the arenium ion, a carbocation stabilized by resonance. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the arenium ion formed by attack at the C2 or C6 positions is more stable due to the resonance contribution from the adjacent oxygen atom of the alkoxy group.

Transition State Analysis and Energy Profiles

Therefore, a detailed discussion with specific research findings and data tables on the transition state analysis and energy profiles of this compound cannot be provided at this time. Further research and publication in this specific area are required to generate the data necessary for such an analysis.

Derivatization and Functionalization Strategies of 1 Bromo 4 2,2 Dimethoxyethoxy Benzene

Synthesis of Advanced Aryl Ether Derivatives

The 1-bromo-4-(2,2-dimethoxyethoxy)benzene scaffold can serve as a precursor for the synthesis of more complex diaryl ether structures. These motifs are prevalent in natural products and pharmaceuticals. Two primary copper- and palladium-catalyzed methods are employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

The Ullmann condensation provides a classical method for forming aryl-aryl ether bonds, typically by reacting an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org While traditional methods required harsh conditions, modern protocols have been developed with improved catalyst systems. organic-chemistry.org For instance, the reaction of a bromo-alkoxybenzene derivative with various phenols can be achieved using copper salts, often in polar, high-boiling solvents like DMF or N-methylpyrrolidone. wikipedia.org The reactivity in Ullmann-type reactions generally follows the trend of Ar-I > Ar-Br > Ar-Cl. mdpi.com

A more contemporary and often milder alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed method allows for the formation of aryl ethers from aryl halides and alcohols or phenols under significantly less harsh conditions than the Ullmann reaction. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. This method is generally more functional-group tolerant and proceeds with a broader substrate scope compared to the classical Ullmann condensation. wikipedia.org

| Reaction | Catalyst System | Typical Conditions | Product Type |

| Ullmann Condensation | Copper (e.g., CuI, CuO) | High Temperature ( >150 °C), Polar Solvent (e.g., DMF) | Diaryl Ethers |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2) + Ligand (e.g., phosphine) | Moderate Temperature (RT to 120 °C), Base (e.g., NaOtBu) | Diaryl or Alkyl Aryl Ethers |

Diversification via Cross-Coupling Methodologies

The carbon-bromine bond in this compound is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds.

Biaryl and polyaromatic structures are core components of many functional materials and biologically active compounds. The Suzuki-Miyaura and Stille couplings are among the most powerful and widely used methods to construct these systems from aryl halides. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org It is renowned for its mild reaction conditions, the commercial availability and low toxicity of the boron reagents, and its tolerance of a wide range of functional groups. nih.govrsc.org In this context, this compound would serve as the aryl halide partner, reacting with a variety of arylboronic acids to generate a diverse library of biaryl compounds, all while preserving the acetal (B89532) functionality for later use.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is that organostannanes are generally stable to air and moisture. libretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product. wikipedia.org This method provides a complementary approach to the Suzuki coupling for the synthesis of complex polyaromatic systems. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium complex (e.g., Pd(PPh₃)₄) + Base | Mild conditions, low toxicity of reagents, broad scope. libretexts.org |

| Stille | Arylstannane | Palladium complex (e.g., Pd(PPh₃)₄) | Stable reagents, tolerant of many functional groups. organic-chemistry.orglibretexts.org |

Beyond C-C bond formation to create biaryls, cross-coupling reactions enable the introduction of a vast array of other functional groups onto the aromatic ring of this compound.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The resulting arylalkynes are versatile intermediates for the synthesis of more complex structures.

The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for C-C bond formation and typically proceeds with high trans selectivity. organic-chemistry.orgyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgyoutube.com This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its generality and functional group tolerance. organic-chemistry.orgnih.gov It allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles.

Finally, the bromine atom can be displaced by a cyanide group through cyanation reactions . While traditional methods often use toxic cyanide salts, newer methods, such as organophotoredox-catalyzed reactions using sources like tosyl cyanide, offer milder and safer alternatives for the synthesis of benzonitriles. rsc.org

| Reaction Type | Reagent | Functional Group Introduced |

| Sonogashira Coupling | Terminal Alkyne | Alkyne (-C≡CR) |

| Heck Reaction | Alkene | Substituted Alkene (-CH=CHR) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (-NR₂) |

| Cyanation | Cyanide Source (e.g., TsCN) | Nitrile (-CN) |

Exploitation of the Acetal Functionality for Further Elaborations

The 2,2-dimethoxyethoxy group serves as a protected form of a formyl group (aldehyde). This acetal functionality is stable under the basic and nucleophilic conditions of many of the cross-coupling reactions described above, allowing for the modification of the aromatic ring without affecting the latent aldehyde.

The acetal can be readily deprotected under acidic conditions to reveal the corresponding aldehyde, 4-bromo-2-formylbenzene or its derivatized analogs. chemicalbook.com This transformation is typically achieved by treatment with an aqueous acid solution.

Once unmasked, the aldehyde is a versatile functional group that can undergo a plethora of subsequent transformations. For example, it can participate in:

Wittig reactions with phosphorus ylides to form alkenes.

Grignard reactions with organomagnesium reagents to generate secondary alcohols.

Reductive amination with amines to form new secondary or tertiary amines.

Aldol condensations with enolates to form β-hydroxy carbonyl compounds. researchgate.net

Oxidation to the corresponding carboxylic acid. orgsyn.org

This two-stage strategy of first modifying the aryl bromide and then deprotecting and reacting the aldehyde allows for the synthesis of highly complex and diverse molecular architectures.

The acetal functionality itself can be a site for introducing chirality. While the dimethoxyethoxy group is achiral, it can be exchanged for a chiral diol under acid-catalyzed transacetalization conditions. This process creates a chiral acetal.

For instance, reacting the aldehyde (generated in situ or from the start) with a chiral diol, such as those derived from tartaric acid or carbohydrates like D-(+)-glucose, would install a chiral auxiliary on the molecule. clockss.org This chiral environment can then be used to direct the stereochemical outcome of subsequent reactions on a different part of the molecule or on the acetal itself, providing a pathway for asymmetric synthesis. The chiral auxiliary can later be removed by hydrolysis to regenerate the aldehyde, having served its purpose of inducing stereoselectivity. clockss.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the primary characterization of 1-bromo-4-(2,2-dimethoxyethoxy)benzene. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

A patent describing the synthesis of this compound reports the following ¹H NMR spectral data in deuterated chloroform (CDCl₃):

δ 7.37 (d, 2H, J=9.2 Hz): This doublet corresponds to the two aromatic protons ortho to the bromine atom. The downfield chemical shift is characteristic of protons on a benzene (B151609) ring, and the splitting pattern (doublet) indicates coupling to the adjacent protons.

δ 6.81 (d, 2H, J=9.2 Hz): This doublet is assigned to the two aromatic protons ortho to the ether linkage. These protons are shielded relative to those ortho to the bromine due to the electron-donating nature of the oxygen atom.

δ 4.80 (t, 1H, J=5.4 Hz): This triplet corresponds to the methine proton of the acetal (B89532) group (-CH(OCH₃)₂). Its splitting into a triplet indicates coupling to the adjacent methylene protons.

δ 3.94 (d, 2H, J=5.4 Hz): This doublet is assigned to the methylene protons (-OCH₂-) adjacent to the aromatic ring. The splitting into a doublet is due to coupling with the methine proton of the acetal.

δ 3.44 (s, 6H): This singlet represents the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃). The absence of splitting indicates no adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Coupling Constant (J) Hz | Assignment |

| 7.37 | d | 2H | 9.2 | Aromatic protons ortho to Bromine |

| 6.81 | d | 2H | 9.2 | Aromatic protons ortho to Ether |

| 4.80 | t | 1H | 5.4 | Acetal methine proton |

| 3.94 | d | 2H | 5.4 | Methylene protons |

| 3.44 | s | 6H | Methoxy protons |

Two-dimensional (2D) NMR techniques would further confirm the molecular structure. For instance, a Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons at 7.37 and 6.81 ppm in the aromatic region, and between the protons at 4.80 and 3.94 ppm in the aliphatic side chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal to its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, for example, between the methylene protons (δ 3.94) and the aromatic carbon attached to the oxygen, as well as the acetal carbon.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate the conformational dynamics of the dimethoxyethoxy side chain. Rotation around the C-O bonds of the ether and acetal groups can lead to different conformers. At low temperatures, the rotation might be slow enough to observe separate signals for protons that are equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational changes. This information can be crucial for understanding how the molecule's shape influences its reactivity and interactions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₃BrO₃), the theoretical exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 m/z units for the molecular ion.

Fragmentation analysis in mass spectrometry provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the ether and acetal bonds. For example, loss of a methoxy group (-OCH₃) or the entire dimethoxyethoxy side chain could be observed.

| Fragment | Proposed Structure |

| [M-OCH₃]⁺ | Ion resulting from the loss of a methoxy radical. |

| [M-CH(OCH₃)₂]⁺ | Ion resulting from the cleavage of the bond between the methylene group and the acetal. |

| [C₆H₄BrO]⁺ | Ion corresponding to the bromophenoxy cation. |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This is particularly useful for identifying and characterizing reaction intermediates. If this compound were part of a larger chemical transformation, MS/MS could be used to isolate and fragment proposed intermediates in the reaction mixture. By analyzing the fragmentation pattern of these intermediates, their structures can be confirmed, providing valuable mechanistic insights into the reaction pathway.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information would reveal the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. Such data is invaluable for understanding intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the physical properties of the solid material. While no public crystal structure data is available for this specific compound, analysis of related dimethoxybenzene derivatives often reveals near-planar phenyl rings with various conformations of the ether side chains.

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. For "this compound", these methods are invaluable for confirming the presence of key functional groups and for real-time monitoring of its chemical transformations. The vibrational spectrum of this molecule is complex, but can be understood by analyzing the characteristic frequencies of its constituent parts: the 1,4-disubstituted (para) bromobenzene ring, the aromatic ether linkage, and the dimethoxyethoxy side chain.

Functional Group Identification

The distinct structural components of "this compound" give rise to a unique spectroscopic fingerprint. By assigning the observed vibrational bands in its IR and Raman spectra to specific functional groups, its molecular structure can be unequivocally confirmed.

Vibrations of the p-Brominated Phenyl Ring:

The benzene ring exhibits several characteristic vibrational modes. The substitution pattern significantly influences the positions of C-H bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane (oop) C-H bending vibration is typically observed in the infrared spectrum.

Key vibrational modes for the aromatic core include:

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3100-3030 cm⁻¹.

Aromatic C-C Ring Stretch: The stretching of the carbon-carbon bonds within the benzene ring results in a series of bands, often of variable intensity, in the 1610-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: The para-substitution pattern gives rise to a characteristic strong absorption in the IR spectrum between 850 and 810 cm⁻¹, which is a key indicator of the 1,4-disubstitution.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 690 and 515 cm⁻¹. This band can be weak in the IR spectrum but may show a stronger signal in the Raman spectrum.

Vibrations of the Ether and Acetal Groups:

The ether and acetal functionalities of the side chain have distinct and characteristic vibrational signatures. The C-O stretching vibrations are particularly prominent in the infrared spectrum.

Aromatic Ether (Ar-O-C) Stretch: Aromatic ethers display a strong, characteristic asymmetric C-O-C stretching band. For "this compound", this would involve the Ar-O bond and the O-CH₂ bond, appearing in the 1270-1230 cm⁻¹ region. A corresponding symmetric stretch appears at a lower frequency, typically around 1075-1020 cm⁻¹.

Acetal (C-O-C) Stretches: The acetal group, -CH(OCH₃)₂, also contributes strong C-O stretching bands, typically in the 1150-1050 cm⁻¹ region. These can sometimes overlap with the ether C-O stretches, leading to a complex and broad absorption pattern in this "fingerprint" region of the spectrum.

Aliphatic C-H Stretches: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy side chain exhibit symmetric and asymmetric stretching vibrations in the 2995-2850 cm⁻¹ range, which are clearly distinguishable from the aromatic C-H stretches.

The following table summarizes the expected characteristic vibrational frequencies for "this compound".

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | p-Bromophenyl | 3100 - 3030 | Medium | Medium |

| Aliphatic C-H Stretch (asymmetric) | -CH₂, -CH₃ | 2995 - 2950 | Strong | Strong |

| Aliphatic C-H Stretch (symmetric) | -CH₂, -CH₃ | 2940 - 2850 | Strong | Strong |

| Aromatic C=C Ring Stretch | p-Bromophenyl | 1610 - 1580, 1500 - 1450 | Medium to Strong | Strong |

| Asymmetric Ar-O-C Stretch | Aromatic Ether | 1270 - 1230 | Very Strong | Medium |

| C-O Stretches | Ether and Acetal | 1150 - 1020 | Strong, often broad | Weak to Medium |

| Aromatic C-H Out-of-Plane Bend | p-Disubstituted Ring | 850 - 810 | Strong | Weak |

| C-Br Stretch | Bromobenzene | 690 - 515 | Medium to Weak | Strong |

This interactive table provides a summary of key vibrational frequencies.

Reaction Monitoring

In-situ IR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring the progress of reactions involving "this compound" in real-time. By tracking the disappearance of reactant peaks and the appearance of product peaks, reaction kinetics and endpoints can be determined without the need for sampling and offline analysis.

Example 1: Grignard Reaction

"this compound" can be used to form a Grignard reagent. The progress of this reaction can be monitored by observing the changes in the vibrational spectrum.

Reactant Monitoring: The key spectral feature to monitor for the starting material would be the C-Br stretching vibration (690-515 cm⁻¹). As the reaction proceeds and the C-Br bond is converted to a C-MgBr bond, the intensity of this peak will decrease.

Product Formation: The formation of the Grignard reagent, 4-(2,2-dimethoxyethoxy)phenylmagnesium bromide, will result in the appearance of new vibrational modes associated with the C-Mg bond, although these are typically at very low frequencies (< 400 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers. However, the changes in the aromatic ring vibrations can also be indicative of the reaction's progress.

Example 2: Suzuki Coupling

If the Grignard reagent formed from "this compound" is used in a subsequent Suzuki coupling reaction to form a biaryl compound, this can also be monitored spectroscopically.

Reactant Monitoring: The disappearance of the characteristic peaks of the Grignard reagent would be monitored.

Product Formation: The formation of the new biaryl product will lead to the appearance of new peaks corresponding to the newly formed C-C bond between the aromatic rings and the vibrations of the second aromatic ring introduced. For instance, if coupled with phenylboronic acid, new C-H and C=C stretching and bending modes characteristic of the additional phenyl group will appear and increase in intensity as the reaction progresses.

By utilizing fiber-optic probes, both IR and Raman spectra can be collected directly from the reaction vessel, providing continuous data on the concentrations of reactants, intermediates, and products. This allows for precise control over reaction conditions, optimization of yield, and enhanced process safety.

Applications of 1 Bromo 4 2,2 Dimethoxyethoxy Benzene in Materials Science and Fine Chemical Synthesis

Precursor in the Synthesis of Organic Electronic Materials

The structure of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene suggests its potential as a precursor in the synthesis of organic electronic materials. The bromo-functionalized aromatic ring is a key feature for building larger conjugated systems through well-established palladium-catalyzed cross-coupling reactions.

While direct polymerization of this compound into a conductive polymer is not documented, its structural components are relevant to the field. Aryl halides, such as this compound, are fundamental building blocks in the synthesis of conjugated polymers that form the active layers in organic semiconductors. google.comlbl.gov Reactions like the Suzuki-Miyaura coupling researchgate.netchemspider.comresearchgate.netlibretexts.orgnih.govresearchgate.netnih.govscielo.br or the Heck reaction wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org are standard methods for creating the carbon-carbon bonds necessary to build the polymer backbone of organic semiconductors. The bromine atom on the benzene (B151609) ring can readily participate in these reactions, allowing for the incorporation of this unit into a larger polymeric structure. The dimethoxyethoxy group, after deprotection to an aldehyde, could be used to modify the polymer's properties or to attach it to surfaces.

In the field of organic light-emitting diodes (OLEDs), specific molecular structures are required to efficiently generate light. google.comgoogle.comorganic-electronics-hd.de These materials often consist of a core of conjugated aromatic or heteroaromatic rings. Aryl halides are critical starting materials for constructing these complex molecules. Although no specific light-emitting materials derived directly from this compound are found in the literature, its potential as a building block is clear. It could be used in a multi-step synthesis where the bromo-group is replaced via a cross-coupling reaction to form a larger conjugated system, a common strategy in the development of new materials for OLEDs. google.com

Versatile Intermediate in the Preparation of Complex Organic Molecules

The dual functionality of this compound—a reactive aryl bromide and a protected aldehyde—makes it a versatile intermediate for synthesizing complex organic molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov The synthesis of these ring systems often involves the strategic use of functionalized aromatic precursors. For instance, the bromine atom of this compound could be transformed into other functional groups, or be used in coupling reactions to append the benzene ring to a pre-existing heterocycle. Following this, the dimethoxyethoxy group can be deprotected to reveal the aldehyde, which can then participate in a ring-forming reaction to create a new heterocyclic system fused or attached to the benzene ring. For example, aldehydes are known to react with hydrazines to form pyrazoles. frontierspecialtychemicals.com While a specific synthesis of a heterocyclic compound starting from this compound is not explicitly described, the chemical handles present on the molecule are well-suited for such transformations.

In drug discovery and materials science, the development of novel molecular scaffolds is crucial for exploring new chemical space. e-century.usrsc.org this compound can serve as a foundational piece for building such scaffolds. The aryl bromide allows for the introduction of a wide variety of substituents through cross-coupling chemistry, enabling the creation of a library of related compounds. The latent aldehyde functionality can be unmasked at a later synthetic stage for further diversification, such as through reductive amination or Wittig-type reactions. This step-wise approach allows for the controlled and systematic construction of complex and diverse molecular architectures for biological screening or materials testing.

Role in the Synthesis of Specialty Chemicals and Reagents

Specialty chemicals are compounds produced for specific applications, including pharmaceuticals, agrochemicals, and specialized reagents for research. frontierspecialtychemicals.comresearchgate.netfrontierspecialtychemicals.com Aryl bromides are common intermediates in these industries due to their reactivity and stability. This compound, being a commercially available if somewhat specialized building block, fits into this category. Its structure could be incorporated into larger molecules of interest. For example, similar bromo-substituted phenyl ethers are used in the synthesis of complex pharmaceutical intermediates. The presence of the protected aldehyde adds another layer of synthetic utility, making it a valuable starting material for multi-step syntheses of targeted specialty chemicals.

Theoretical and Computational Investigations of 1 Bromo 4 2,2 Dimethoxyethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of organic molecules.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene is governed by the interplay of the electronic effects of its substituents on the benzene (B151609) ring. The bromine atom acts as a deactivating group due to its inductive electron-withdrawing (-I) effect, while it also exhibits a weak electron-donating resonance effect (+M). doubtnut.com Conversely, the ether linkage of the dimethoxyethoxy group is an activating, ortho-para directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In analogous brominated aromatic compounds, the HOMO is typically a π-orbital distributed over the benzene ring, with significant coefficients on the ortho and para positions relative to the bromo group. mdpi.com For instance, in bromobenzene, the HOMO energy is calculated to be around -6.90 eV, and the electron density is highest at the ortho and para carbons, which aligns with its behavior in electrophilic aromatic substitution. mdpi.com For this compound, the presence of the strongly activating para-ether group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack than bromobenzene.

The LUMO, on the other hand, would also be a π-antibonding orbital over the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. sciensage.info

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of charge distribution. In bromobenzene, NBO analysis has shown that the bromine atom can have a slight positive charge, with the ipso carbon being more negatively charged than in chlorobenzene. walisongo.ac.id This counterintuitive result highlights the complexity of electronic effects. For this compound, the ether group would significantly influence the charge distribution, increasing the electron density on the aromatic ring, particularly at the carbons ortho to the ether group.

Table 1: Illustrative Calculated Electronic Properties for a Similar Compound (4-Bromoanisole)

| Property | Calculated Value | Method/Basis Set | Reference |

| HOMO Energy | -8.5 eV | DFT/B3LYP | acs.org |

| LUMO Energy | -0.5 eV | DFT/B3LYP | acs.org |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP | acs.org |

| Dipole Moment | 2.0 D | DFT/B3LYP | acs.org |

This data is for 4-bromoanisole (B123540) and serves as an illustrative example. The values for this compound would differ due to the more complex ether side chain.

Prediction of Reactivity and Regioselectivity

Computational models are highly effective in predicting the reactivity and regioselectivity of organic reactions. rsc.orgresearchgate.net For this compound, the primary sites of reactivity can be predicted by examining molecular electrostatic potential (MEP) maps and frontier molecular orbital densities.

MEP maps visually represent the charge distribution on the molecule's surface. The electron-rich regions (negative potential), which are susceptible to electrophilic attack, would be concentrated on the oxygen atoms of the ether and methoxy (B1213986) groups, as well as on the aromatic ring at the positions ortho to the activating dimethoxyethoxy group. ijert.org Conversely, electron-deficient areas (positive potential) would be found around the hydrogen atoms.

In electrophilic aromatic substitution reactions, the regioselectivity is dictated by the directing effects of the substituents. The powerful activating and ortho-directing nature of the ether group would dominate over the deactivating and ortho, para-directing bromine atom. Therefore, electrophilic attack is most likely to occur at the carbon atoms ortho to the dimethoxyethoxy group (positions 3 and 5).

For nucleophilic aromatic substitution, the reaction is less likely due to the presence of the electron-donating ether group. However, if forced, it would likely occur at the carbon bearing the bromine atom, facilitated by a strong nucleophile. Computational studies can model the transition states for these reactions to determine the activation energies and predict the most favorable reaction pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The dimethoxyethoxy side chain of this compound is flexible, and its conformation can significantly impact the molecule's physical properties and interactions with other molecules. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.govnih.gov

An MD simulation of this molecule would likely reveal multiple low-energy conformations corresponding to different rotational states around the C-O and C-C single bonds of the side chain. By simulating the molecule's motion over time, the relative populations of these conformers can be determined based on their free energies. nih.gov This analysis is crucial for understanding how the molecule might bind to a receptor or self-assemble in the solid state.

Furthermore, MD simulations can be used to study intermolecular interactions in the liquid or solid phase. These simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This can provide insights into the packing of molecules in a crystal or their solvation in a particular solvent.

Table 2: Potential Dihedral Angles for Conformational Analysis of the Ether Side Chain

| Dihedral Angle | Description | Expected Behavior |

| C(aromatic)-O-C-C | Rotation around the aryl ether bond | Likely to be near planar or perpendicular depending on steric hindrance |

| O-C-C-O | Rotation of the ethyl linker | Gauche and anti conformations are probable |

| C-C-O-C | Rotation of the terminal methoxy group | Multiple rotational states possible |

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is instrumental in elucidating complex reaction mechanisms and understanding the role of catalysts. rsc.orgescholarship.org For this compound, several types of reactions could be investigated computationally.

For instance, in cross-coupling reactions like the Suzuki or Heck reaction, which are common for aryl bromides, DFT calculations can be used to model the entire catalytic cycle. This includes the oxidative addition of the C-Br bond to a metal catalyst (e.g., palladium), transmetalation, and reductive elimination steps. researchgate.net Such studies can explain the observed product yields and selectivities and can be used to design more efficient catalysts. acs.org

Another area of interest would be the metabolism of this compound. Computational models can predict the sites of metabolism by cytochrome P450 enzymes. This often involves modeling the interaction of the substrate with the enzyme's active site and calculating the activation energies for different potential oxidation reactions, such as hydroxylation of the aromatic ring or O-dealkylation of the ether side chain.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computed properties (descriptors) with its reactivity or other properties. nih.govresearchgate.netmdpi.com While no specific QSRR studies on this compound are available, the methodology could be applied to a series of related compounds.